5-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .
Industrial Production Methods
scaling up the laboratory synthesis would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of reagents to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the double bonds or reduce the sulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the pyrimidinone core
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction can lead to fully saturated derivatives .
Scientific Research Applications
2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 3-benzyl-2-[(2,4-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one .
Uniqueness
The uniqueness of 2-[(2,4-dimethylbenzyl)sulfanyl]-6,6-dimethyl-3-(2-methyl-2-propenyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its combination of functional groups and the resulting electronic properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
353762-79-5 |
---|---|
Molecular Formula |
C24H28N2O2S2 |
Molecular Weight |
440.6g/mol |
IUPAC Name |
5-[(2,4-dimethylphenyl)methylsulfanyl]-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C24H28N2O2S2/c1-14(2)11-26-22(27)20-18-10-24(5,6)28-12-19(18)30-21(20)25-23(26)29-13-17-8-7-15(3)9-16(17)4/h7-9H,1,10-13H2,2-6H3 |
InChI Key |
WRPZWLIKUBFLTH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC(=C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2CC(=C)C)C |
Origin of Product |
United States |
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